Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl
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Overview
Description
Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a derivative of naphthalene and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(naphthalen-1-yl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified using recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthalene derivatives with various functional groups.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(naphthalen-1-yl)propanoate
- Methyl 2-amino-3-(naphthalen-2-yl)propanoate
- Methyl 2-amino-3-(phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride is unique due to its specific naphthalene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
methyl 2-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDPGZAZMFNUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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